5-Amino-1,2-dimethyl-3-ethyl-1H-indole

Description

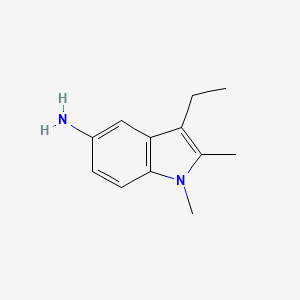

5-Amino-1,2-dimethyl-3-ethyl-1H-indole is a substituted indole derivative characterized by a fused benzene-pyrrole ring system. The compound features an amino group (-NH₂) at the 5-position, methyl groups at the 1- and 2-positions, and an ethyl group at the 3-position (Figure 1). For instance, substituted indoles are frequently synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, as seen in –10, which describe triazole-functionalized indoles .

Properties

Molecular Formula |

C12H16N2 |

|---|---|

Molecular Weight |

188.27 g/mol |

IUPAC Name |

3-ethyl-1,2-dimethylindol-5-amine |

InChI |

InChI=1S/C12H16N2/c1-4-10-8(2)14(3)12-6-5-9(13)7-11(10)12/h5-7H,4,13H2,1-3H3 |

InChI Key |

DIRSOOWIYLJPGQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N(C2=C1C=C(C=C2)N)C)C |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of Bioactive Compounds

5-Amino-1,2-dimethyl-3-ethyl-1H-indole serves as a versatile building block in the synthesis of various heterocyclic compounds. The following table summarizes some notable synthetic applications:

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| 6-Indolylpyridine-3-carbonitrile derivatives | One-pot multicomponent reaction | Anti-proliferative activity against cancer cell lines |

| Spiroindolines | Cyclocondensation reactions | Antibacterial activity against Gram-positive and Gram-negative bacteria |

| Tetra-arylimidazoles | Four-component condensation | Anti-urease activity |

| Indolequinones | Mechanism-based inhibitors for NQO1 | Inhibition of pancreatic cancer cell growth |

Case Study: Anticancer Activity

One significant study demonstrated the synthesis of indolequinones derived from this compound. These compounds were evaluated for their ability to inhibit NAD(P)H:quinone oxidoreductase 1 (NQO1), a target in pancreatic cancer therapy. The synthesized indolequinones exhibited potent inhibition of NQO1 and reduced cell growth in human pancreatic MIA PaCa-2 tumor cells at low nanomolar concentrations .

Antimicrobial Properties

Research has shown that derivatives of this compound possess significant antimicrobial properties. For instance, a series of indazole derivatives synthesized from this compound demonstrated varying degrees of antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using standard protocols, revealing that certain derivatives exhibited high antibacterial efficacy comparable to conventional antibiotics .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interactions between this compound derivatives and biological targets. For example, docking studies against DNA gyrase (a bacterial enzyme) indicated that specific compounds derived from this indole showed favorable binding modes, suggesting potential as antibacterial agents. The interactions were analyzed using software tools like AutoDock, providing insights into the structure-activity relationship (SAR) of these compounds .

Summary of Biological Activities

The biological activities associated with this compound and its derivatives can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer | Inhibition of NQO1 in pancreatic cancer cells |

| Antibacterial | Effective against various Gram-positive and Gram-negative bacteria |

| Antifungal | Some derivatives show antifungal properties |

| Antiproliferative | Inhibition of cell proliferation in various cancer cell lines |

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: The 5-amino group acts as an electron donor, contrasting with electron-withdrawing substituents (e.g., 5-F in ) that polarize the indole ring .

Spectroscopic Properties

13C-NMR data from for a related indole derivative (δ: 47.45 for CH₂, 109.46–136.33 for aromatic carbons) suggests that alkyl substituents (e.g., ethyl or methyl) deshield adjacent carbons, shifting their signals upfield compared to halogenated analogs . For example, 5-fluoroindoles () exhibit distinct 19F NMR shifts (δ: -115 to -120 ppm), reflecting the electronegative fluorine’s impact .

Thermal and Chemical Stability

While direct thermal stability data for the target compound are unavailable, highlights that copolymers with amino-triazole moieties (e.g., Poly[N-(5-amino-1,2,4-triazolo]acrylamide) exhibit stability up to 250°C due to robust hydrogen-bonding networks . By analogy, the amino and alkyl groups in this compound may enhance thermal resilience compared to ester- or halogen-bearing indoles.

Preparation Methods

One-Pot Methodology from o-Cyanophenylaminomethyl Esters

The patent CN103539723A demonstrates a high-yielding protocol for 3-aminoindole derivatives using o-cyanophenylaminomethyl esters, α-bromo ketones, and anhydrous potassium carbonate in N,N-dimethylformamide (DMF). For 5-amino-1,2-dimethyl-3-ethyl-1H-indole synthesis, adaptation requires:

-

Substrate modification : Use of α-bromo-3-pentanone instead of α-bromoacetophenone to introduce the ethyl group at position 3.

-

Regiochemical control : Positioning methyl groups at C1 and C2 via N-methylation of the starting o-cyanophenylaminomethyl ester and selection of a methyl-substituted α-bromo ketone.

Reaction conditions involve stirring at 25°C for 0.5–1.5 hours, followed by ethanol/NaOH (15–30%) treatment at 50–70°C for 10–20 minutes. Yields for analogous compounds range from 66% to 75%, with purity confirmed via silica gel chromatography.

Limitations and Optimization Challenges

-

Ethyl group introduction : α-Bromo-3-pentanone’s steric bulk may reduce cyclization efficiency compared to aryl ketones.

-

N-Methylation : Requires pre-functionalization of the o-cyanophenylaminomethyl ester, potentially adding synthetic steps.

-

Amino group positioning : The standard method installs amino groups at C3, necessitating post-synthetic modifications to relocate it to C5.

Transition-Metal-Catalyzed Cascade Reactions for Indole Annulation

Pd/Cu-Mediated Alkyne Cyclization

The cascade reaction reported by RSC employs 2-haloanilines and enynes under Pd(PPh₃)₂Cl₂/CuI catalysis in iPr₂NH. For target compound synthesis:

-

2-Iodo-4,5-dimethylaniline serves as the aryl component, pre-installing methyl groups at C1 and C2.

-

Dimethyl 2-(but-3-enyl)-2-(prop-2-ynyl)malonate introduces the ethyl group via alkyne coupling.

Reaction parameters:

| Parameter | Value |

|---|---|

| Catalyst loading | 5 mol% Pd, 10 mol% Cu |

| Temperature | 60–80°C |

| Time | 8–24 hours |

| Yield | 70–90% (for analogous systems) |

Post-cyclization oxidation with Au(JohnPhos)(NCMe)]SbF₆ achieves aromatization.

Regioselective Amino Group Installation

Nitration of the intermediate 1,2-dimethyl-3-ethylindole at C5 requires:

-

Nitrating agent : HNO₃/AcOH at 0°C to favor C5 over C4 substitution.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) converts nitro to amino groups (90–95% yield).

Acid-Mediated Cyclocondensation for Amino-Indole Derivatives

p-TSA Catalyzed Quinazolinone-Indole Hybridization

PMC research illustrates the use of p-toluenesulfonic acid (p-TSA) in acetonitrile to condense anthranilamides with aldehydes. Adaptation for this compound involves:

-

Aldehyde selection : Isobutyraldehyde to install the ethyl group.

-

Anthranilamide pre-methylation : N-Methylanthranilamide ensures C1 methylation.

Reaction optimization reveals:

-

Critical parameter : Na₂S₂O₅ in dimethylacetamide (DMAC) at 150°C improves yield to 85%.

-

Side reactions : Deformylation and cleavage minimized via inert atmosphere.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

Functional Group Compatibility

-

Thorpe–Ziegler : Tolerates electron-withdrawing groups but struggles with bulky alkyl substituents.

-

Pd/Cu catalysis : Sensitive to steric hindrance but excellent for aryl-ethyl groups.

-

Acid-mediated : Requires protection of acid-labile groups.

Scalability and Industrial Applicability

Solvent and Catalyst Recovery

Q & A

Q. What are the standard synthetic protocols for preparing 5-Amino-1,2-dimethyl-3-ethyl-1H-indole derivatives?

- Methodological Answer : A common approach involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in structurally similar indole derivatives. For example, intermediates like 3-(2-azidoethyl)-1H-indole are reacted with terminal alkynes (e.g., 1-ethynyl-3,5-dimethoxybenzene) in PEG-400/DMF (2:1) solvent mixtures with CuI catalysis. Reactions are stirred for 12 hours at room temperature, followed by extraction with ethyl acetate and purification via flash column chromatography (70:30 ethyl acetate/hexane). Yields typically range from 22% to 50%, depending on substituents . Key Steps :

- Solvent optimization (PEG-400 enhances reaction efficiency).

- Catalyst loading (CuI at ~1.0 equiv).

- Purification via gradient elution in column chromatography.

Q. Which characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR (to confirm substituent positions and integration ratios) and NMR (to verify carbon environments). For fluorine-containing analogs, NMR is critical .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]) with accuracy ≤5 ppm .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using 70:30 ethyl acetate/hexane (R ≈ 0.30) .

Q. What solvents and catalysts are commonly used in its synthesis?

- Answer :

- Solvents : PEG-400 (improves solubility of azides/alkynes) and DMF (polar aprotic solvent for CuI activation).

- Catalysts : CuI (0.5–1.0 equiv) for CuAAC reactions .

- Workup : Ethyl acetate for extraction, NaSO for drying organic layers .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of similar indole derivatives?

- Methodological Answer :

- Optimize Catalyst Loading : Excess CuI (up to 1.5 equiv) may improve cycloaddition efficiency but risks side reactions.

- Solvent Ratios : Adjust PEG-400/DMF ratios (e.g., 3:1) to enhance reagent solubility.

- Reaction Time : Extend stirring beyond 12 hours (monitored via TLC) to drive reactions to completion. reported a 22% yield for 5e, suggesting unoptimized conditions .

- Byproduct Analysis : Use LC-MS to identify impurities and adjust protecting groups or substituents.

Q. What strategies resolve contradictory NMR data during structural confirmation?

- Answer :

- 2D NMR : Perform COSY (H-H correlations) and HSQC (C-H correlations) to resolve overlapping signals.

- Comparative Analysis : Cross-reference chemical shifts with analogs (e.g., 5-fluoroindole derivatives in ).

- Dynamic NMR : Assess temperature-dependent changes to confirm conformational flexibility .

Q. How to design experiments to study substituent effects on the indole core’s reactivity?

- Answer :

- Systematic Substituent Variation : Introduce electron-donating (e.g., -OCH) or withdrawing (e.g., -F) groups at positions 1, 2, or 3.

- Kinetic Studies : Monitor reaction rates via in situ IR or UV-Vis spectroscopy.

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict regioselectivity and transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.